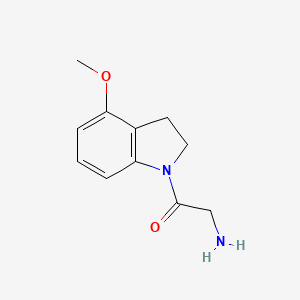![molecular formula C10H15N3O3 B1477234 5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097944-85-7](/img/structure/B1477234.png)
5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrrole synthesis can be achieved through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
Pyrrole is a five-membered ring with alternating double and single bonds. The ring is aromatic, meaning it is stable and has a delocalized pi electron system. The nitrogen atom in the ring contributes two electrons to this system .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid. It is slightly soluble in water but dissolves readily in most organic solvents .Scientific Research Applications
Synthesis of C(4)–N(5)-condensed Tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones
This compound plays a crucial role in the synthesis of C(4)–N(5)-condensed tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones. This process involves the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .
Construction of Tricyclic Structures
The compound is used in constructing tricyclic structures via cycloaddition of various azomethine ylides and maleimides. This method allows for the assembly of skeletons of many alkaloids and their analogs .
Generation of Cyclic Azomethine Ylides
The compound is involved in the generation of cyclic azomethine ylides, which is a common method for accessing pyrrolidines .
Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters
A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters .
Synthesis of Polyfunctional Hexahydropyrrolo[3,4-b]pyrroles
The compound is used in the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process .
Synthesis of Unsymmetrically Tetrasubstituted NH-Pyrroles
The compound can be used in a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation .
properties
IUPAC Name |
5-(2-aminopropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5(11)8(14)13-3-6-7(4-13)10(16)12(2)9(6)15/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAMEUMBULTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C(=O)N(C2=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477152.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)butanoic acid](/img/structure/B1477153.png)
![3-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B1477154.png)
![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B1477156.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477157.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1477160.png)
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)
![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)
